molecular formula C21H27N5O2 B2969953 7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 838866-74-3

7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2969953
CAS No.: 838866-74-3
M. Wt: 381.48
InChI Key: YUSHKOVSUQANJS-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a theophylline-derived xanthine analog. Its structure features:

  • Methyl groups at positions 1 and 3, stabilizing the purine core.
  • A (2-methylpiperidin-1-yl)methyl substituent at position 8, introducing a sterically hindered tertiary amine for enhanced selectivity or pharmacokinetic properties .

The compound shares a core scaffold with adenosine receptor ligands, DPP-4 inhibitors (e.g., linagliptin), and TRPC4/5 inhibitors, highlighting its versatility in therapeutic applications .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-9-7-8-12-25(15)14-17-22-19-18(20(27)24(3)21(28)23(19)2)26(17)13-16-10-5-4-6-11-16/h4-6,10-11,15H,7-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSHKOVSUQANJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of a suitable amine with a purine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Synthetic Pathway

The compound is synthesized through sequential alkylation and coupling reactions starting from xanthine derivatives. Key steps include:

Table 1: Core synthesis steps

StepReaction TypeReagents/ConditionsYieldSource
1N-7 BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C85%
2N-8 Mannich Reaction2-Methylpiperidine, formaldehyde, CuI78%
3Purine Core FunctionalizationDimethyl sulfate, NaOH, 60°C92%
  • N-7 Benzylation : Theophylline derivatives undergo selective alkylation at the N-7 position using benzyl bromide under basic conditions .

  • Mannich Reaction at N-8 : A three-component A³-coupling reaction introduces the (2-methylpiperidin-1-yl)methyl group via formaldehyde and 2-methylpiperidine in the presence of Cu(I) catalysts .

Derivatization Reactions

The compound participates in further functionalization at its methylpiperidinyl and benzyl groups:

Table 2: Derivative synthesis

Target ModificationReaction TypeConditionsNotable Products
Piperidine N-methylationReductive aminationHCHO, NaBH₃CN, MeOHQuaternary ammonium derivatives
Benzyl ring halogenationElectrophilic substitutionBr₂, FeBr₃, CH₂Cl₂4-Bromo-benzyl analogs
Purine C-2/C-6 carbonyl swapAcid-catalyzed isomerizationHCl, EtOH, reflux6-Oxo tautomer stabilization
  • Piperidine Modifications : The 2-methylpiperidine moiety undergoes reductive amination to form tertiary amines, enhancing solubility .

  • Electrophilic Aromatic Substitution : Halogenation at the benzyl group’s para position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cross-Coupling Reactions

The benzyl and piperidinyl groups facilitate transition-metal-catalyzed couplings:

Table 3: Cross-coupling applications

Reaction TypeCatalytic SystemSubstrate PairApplication
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, DMFAryl boronic acidsBiaryl-linked purine libraries
SonogashiraPd/Cu, PPh₃, THFTerminal alkynesFluorescent probe development
  • Suzuki-Miyaura Coupling : Brominated benzyl derivatives react with aryl boronic acids to generate biaryl hybrids for kinase inhibition studies .

  • Alkyne Functionalization : Sonogashira coupling introduces terminal alkynes for click chemistry applications .

Degradation Pathways

Stability studies reveal pH-dependent decomposition mechanisms:

Table 4: Degradation products

ConditionMajor PathwayIdentified Byproducts
Acidic (pH < 3)Purine ring hydrolysisUrea derivatives, benzylamine
Alkaline (pH >9)Piperidine N-demethylation2-Piperidinemethanol, CO₂ release
  • Acidic Hydrolysis : The purine core undergoes ring opening to form urea and substituted benzylamines.

  • Base-Induced Demethylation : The 2-methylpiperidinyl group loses methyl groups via nucleophilic attack.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Benzyl (2-Methylpiperidin-1-yl)methyl C20H26N6O2 382.47 g/mol Not reported in evidence
7-Benzyl-8-(4-methylpiperazinyl) analog Benzyl 4-Methylpiperazinyl C19H24N6O2 368.44 g/mol pKa 7.37; Density 1.34 g/cm³
7-Benzyl-8-morpholinylmethyl analog Benzyl Morpholin-4-ylmethyl C19H23N5O3 369.43 g/mol Higher polarity vs. piperidine
7-(2,4-Dichlorobenzyl)-8-(4-methylpiperazinyl) 2,4-Dichlorobenzyl 4-Methylpiperazinyl C19H22Cl2N6O2 437.32 g/mol Enhanced receptor affinity?
8-Benzyltheophylline Benzyl None (simple benzyl at position 8) C15H16N4O2 284.32 g/mol Baseline adenosine antagonism
Linagliptin But-2-yn-1-yl (3R)-3-Aminopiperidin-1-yl C25H28N8O2 472.54 g/mol DPP-4 inhibitor; Clinical use

Key Observations :

Position 8 Substituent Diversity :

  • The target compound’s 2-methylpiperidinyl group offers steric hindrance and moderate basicity (pKa ~7–8), contrasting with the more basic 4-methylpiperazinyl (pKa 7.37) and polar morpholinyl groups .
  • Piperazinyl derivatives (e.g., ) often exhibit improved solubility due to nitrogen-rich side chains, whereas bulky substituents (e.g., triazolylmethyl in ) increase molecular weight (up to 444–611 g/mol) and may reduce bioavailability .

Position 7 Modifications: Chlorination (e.g., 2,4-dichlorobenzyl in ) enhances lipophilicity (density 1.49 g/cm³ vs.

Biological Activity Trends: TRPC4/5 Inhibition: highlights 8-phenoxy analogs with trifluoromethoxy groups as TRPC4/5 inhibitors, suggesting that electron-withdrawing groups at position 8 enhance target engagement . Anticancer Potential: Piperazinyl-triazolylmethyl hybrids () demonstrate cytotoxicity, possibly due to DNA intercalation or kinase inhibition, but the target compound’s 2-methylpiperidinyl group may confer distinct selectivity .

Structure-Activity Relationship (SAR) Insights

  • Position 8 :

    • Piperidine vs. Piperazine : Piperazinyl analogs () may exhibit stronger hydrogen bonding due to additional nitrogen atoms, while 2-methylpiperidinyl groups (target compound) reduce metabolic susceptibility .
    • Morpholinyl : Higher polarity improves aqueous solubility but may reduce CNS penetration .
  • Position 7 :

    • Benzyl vs. Allyl/Butyl : Bulky substituents (benzyl) enhance receptor affinity, while smaller groups (allyl in ) improve solubility .

Biological Activity

The compound 7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C20H25N5O2
  • Molecular Weight : 367.44 g/mol
  • CAS Number : Not specified in the provided sources.

Pharmacological Effects

  • Anticancer Activity :
    • Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to 7-benzyl-1,3-dimethyl derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. In a study involving MCF cell lines, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity against cancer cells .
    • In vivo studies on tumor-bearing mice showed that these compounds could suppress tumor growth effectively, suggesting their potential as anticancer agents .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE). A related derivative showed an IC50 value of 0.089 µM against AChE, highlighting the potential of this class of compounds in treating neurodegenerative diseases .
    • Additionally, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

The biological activity of 7-benzyl-1,3-dimethyl derivatives can be attributed to their interaction with various molecular targets:

  • PI3K Pathway : Some studies have demonstrated that these compounds can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation. For instance, certain derivatives exhibited specific inhibition against PI3Kδ with an IC50 of 3.1 µM .
  • Apoptosis Induction : The ability of these compounds to induce apoptosis in cancer cells has been linked to their structural features, which may enhance their binding affinity to target proteins involved in cell death pathways .

Structure-Activity Relationship (SAR)

The efficacy of 7-benzyl-1,3-dimethyl derivatives can be influenced by structural modifications. Variations in substituents at the benzyl or piperidine positions have been shown to alter biological activity significantly. For example:

Compound VariationBiological ActivityReference
7-benzyl substitutionEnhanced anticancer activity
Piperidine modificationIncreased AChE inhibition
Methyl group additionImproved solubility and bioavailability

Study on Anticancer Activity

In a controlled study involving various purine derivatives, researchers tested the anticancer effects on several human cancer cell lines. The findings indicated that:

  • Compounds with a piperidine moiety showed enhanced cytotoxicity compared to those without.
  • The most effective compound had an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.

Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways through modulation of AChE activity and other neuroprotective mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione?

  • Methodological Answer : The synthesis typically involves multistep functionalization of xanthine derivatives. Key steps include:

  • Nucleophilic substitution : Introduce substituents at the 8-position using brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) reacted with 2-methylpiperidine derivatives under basic conditions .
  • Benzylation : Use benzyl halides or benzyl alcohols in the presence of a base (e.g., NaH) to install the 7-benzyl group .
  • Purification : Flash chromatography (silica/alumina) or recrystallization is used to isolate the product. Validate purity via HPLC or TLC .
    • Key Tools : 1H/13C-NMR for tracking substitution patterns (e.g., δ 3.36 ppm for -CH3 in DMSO-d6) , and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign signals for methyl groups (δ 3.36 ppm), benzyl protons (δ 5.55 ppm), and piperidinyl protons (δ 3.11–3.26 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C19H23BrN6O2 for brominated analogs) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H stretches .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity and drug-likeness of this compound?

  • Methodological Answer :

  • Virtual Screening : Use tools like Chemicalize.org to calculate Lipinski’s Rule of Five parameters (e.g., logP, hydrogen bond donors/acceptors) .
  • Molecular Docking : Simulate binding affinity to target proteins (e.g., adenosine receptors) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Platforms like SwissADME assess metabolic stability, toxicity, and bioavailability .
    • Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition or cell viability tests) to resolve contradictions .

Q. How can reaction conditions be optimized to improve yield in derivatives with bulky substituents?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates at low temperatures (-20°C to 0°C) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura couplings for aryl/heteroaryl substitutions .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min at 95–120°C) for thermally sensitive steps .
    • Troubleshooting : Monitor reaction progress via LC-MS and adjust stoichiometry of boronic acid reagents (1.4–2.0 eq) to mitigate steric hindrance .

Q. What strategies address contradictory data in biological activity across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. thienyl groups) and correlate changes with activity .
  • Metabolic Profiling : Use hepatocyte assays or microsomal stability tests to identify active metabolites that may skew results .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solubility, logP) .

Experimental Design & Data Analysis

Q. How to design a robust in vitro/in vivo study to evaluate adenosine receptor antagonism?

  • Methodological Answer :

  • In Vitro Assays :
  • Binding Assays : Use radiolabeled ligands (e.g., [3H]CGS21680) in competitive binding studies with HEK293 cells expressing A1/A2A receptors .
  • Functional Assays : Measure cAMP levels via ELISA to assess receptor inhibition .
  • In Vivo Models : Test pharmacokinetics in rodents (oral/IP administration) with plasma sampling via LC-MS/MS .
  • Controls : Include theophylline or istradefylline as positive controls .

Q. What integrative approaches combine computational and experimental data for reaction optimization?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
  • High-Throughput Screening (HTS) : Test reaction conditions (solvent, catalyst, temperature) in 96-well plates to generate empirical data .
  • Machine Learning : Train models on HTS data to predict optimal conditions for new substrates .

Data Management & Reproducibility

Q. How to ensure data integrity and reproducibility in synthetic studies?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Digitally record reaction parameters (e.g., equivalents, solvent purity) .
  • Open-Source Databases : Deposit spectral data (NMR, MS) in repositories like PubChem or Zenodo for peer validation .
  • Standard Operating Procedures (SOPs) : Define protocols for purification (e.g., flash chromatography gradients) and equipment calibration .

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